3,7,8,3',4'-Pentahydroxyflavone
Description
Structure
3D Structure
Properties
CAS No. |
489-58-7 |
|---|---|
Molecular Formula |
C15H10O7 |
Molecular Weight |
302.24 |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,7,8-trihydroxychromen-4-one |
InChI |
InChI=1S/C15H10O7/c16-8-3-1-6(5-10(8)18)14-13(21)11(19)7-2-4-9(17)12(20)15(7)22-14/h1-5,16-18,20-21H |
SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O)O |
Synonyms |
Melanoxetin |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID27841045-Compound-155 involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of PMID27841045-Compound-155 follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
PMID27841045-Compound-155 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other active forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of PMID27841045-Compound-155, each with unique properties and potential therapeutic applications .
Scientific Research Applications
PMID27841045-Compound-155 has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: The compound is employed in research on oxidative stress and its effects on cellular functions.
Medicine: It has potential therapeutic applications in treating diseases related to purine metabolism, such as gout and certain types of kidney stones.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
PMID27841045-Compound-155 exerts its effects by inhibiting xanthine dehydrogenase/oxidase, thereby reducing the production of uric acid and reactive oxygen species. This inhibition helps in managing conditions related to oxidative stress and purine metabolism disorders. The molecular targets and pathways involved include the enzyme’s active site and the downstream signaling pathways affected by reduced oxidative stress .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Flavonoids
Flavonoids exhibit diverse bioactivities depending on hydroxyl group positions. Below is a comparative analysis of 3,7,8,3',4'-Pentahydroxyflavone with structurally related compounds:
Table 1: Structural and Functional Comparison of Pentahydroxyflavones
Key Differences in Bioactivity
Antioxidant Mechanisms
- This compound : The hydroxyl groups at 7 and 8 positions may enhance xanthine oxidase inhibition, reducing uric acid production .
- Quercetin : Hydroxyls at 3, 3', and 4' are critical for scavenging reactive oxygen species (ROS) and photoprotection . Its antioxidant activity is concentration-dependent, with pro-oxidant effects at high doses .
Enzyme Inhibition
Q & A
Q. What are the recommended methods for the structural elucidation of 3,7,8,3',4'-Pentahydroxyflavone?
To resolve the hydroxyl group positions and conformation, employ 2D NMR spectroscopy (e.g., , ) to map proton-proton and proton-carbon correlations, particularly in regions with overlapping signals due to multiple hydroxyl groups. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI-MS) confirms the molecular formula. X-ray crystallography provides definitive spatial arrangement, though crystallization challenges may require derivatization (e.g., methylation). Cross-validate findings with IUPAC numbering conventions to avoid positional ambiguities .
Q. How can researchers isolate this compound from natural sources?
Use solid-liquid extraction with polar solvents (e.g., 70% ethanol/water) to recover flavonoids from plant matrices. Follow with column chromatography (e.g., Sephadex LH-20) for preliminary fractionation. Final purification is achieved via preparative HPLC with a C18 reverse-phase column and gradient elution (e.g., water-acetonitrile with 0.1% formic acid). Molecularly imprinted polymers (MIPs) tailored for flavonoid recognition enhance selectivity in complex mixtures .
Q. What experimental approaches are used to assess the antioxidant capacity of this compound?
Standardize assays to evaluate:
- Radical scavenging activity : DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
- Metal chelation : Ferrous ion (Fe) binding capacity.
- Cellular antioxidant activity (CAA) : Use HepG2 cells with DCFH-DA fluorescence probes.
Normalize results against quercetin or Trolox as positive controls, and report IC values with triplicate measurements .
Advanced Research Questions
Q. How do researchers address contradictions in hydroxyl group positioning across structural studies?
Discrepancies often arise from numbering conventions (e.g., oxygen position at the top vs. bottom of the flavone structure). Resolve conflicts by:
Q. What strategies optimize the bioavailability of this compound for in vivo studies?
- Glycosylation : Synthesize derivatives like 3-O-β-D-glucoside to enhance water solubility and intestinal absorption.
- Nanoencapsulation : Use liposomes or polymeric nanoparticles (e.g., PLGA) to bypass first-pass metabolism.
- Co-administration with absorption enhancers : Piperine or cyclodextrins improve intestinal permeability.
Validate bioavailability via pharmacokinetic profiling (e.g., plasma concentration-time curves in rodent models) .
Q. How to design experiments to study its inhibitory effects on viral proteases (e.g., MERS-CoV 3CLpro)?
- Fluorescence resonance energy transfer (FRET) assays : Use a substrate peptide (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to measure protease activity inhibition.
- Dose-response curves : Test concentrations from 1–100 μM to calculate IC.
- Molecular docking : Simulate binding interactions with the protease active site (e.g., PyMOL, AutoDock). Compare with quercetin derivatives to identify critical hydroxyl groups for inhibition .
Q. What role do specific hydroxyl groups play in its pharmacological activity?
The 3-, 7-, and 8-hydroxyl groups are critical for:
- Antioxidant activity : 3-OH and 4'-OH enable electron delocalization for radical stabilization.
- Antiviral effects : 8-OH enhances hydrogen bonding with protease catalytic residues (e.g., His41 in MERS-CoV 3CLpro).
- Metal chelation : 3',4'-catechol moiety binds Fe/Cu, mitigating oxidative stress. Validate via structure-activity relationship (SAR) studies using selectively methylated analogs .
Q. How to analyze microbial metabolism of this compound in pharmacokinetic studies?
- In vitro models : Incubate with rat intestinal microflora under anaerobic conditions.
- LC-MS/MS profiling : Monitor metabolites like phenolic acids (e.g., protocatechuic acid) and deglycosylated products.
- Comparative studies : Contrast metabolism with structurally similar flavonoids (e.g., robinetin) to identify resistance factors (e.g., 5-OH substitution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
